![molecular formula C20H19FINO B583793 AM694 3-iodo isomer CAS No. 1427325-91-4](/img/structure/B583793.png)
AM694 3-iodo isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of AM694 3-iodo isomer is C20H19FINO . It has an average mass of 435.274 Da and a monoisotopic mass of 435.049530 Da . The InChI code is InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18 (17-9-2-3-10-19 (17)23)20 (24)15-7-6-8-16 (22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 .Physical And Chemical Properties Analysis
AM694 3-iodo isomer is a crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 538.4±40.0 °C at 760 mmHg, and a flash point of 279.4±27.3 °C . It has a molar refractivity of 104.4±0.5 cm3, and a molar volume of 297.6±7.0 cm3 . Its solubility in DMF and DMSO is 20 mg/ml, in ethanol is 10 mg/ml, and in PBS (pH 7.2) is 0.5 mg/ml .Scientific Research Applications
Photochemistry of Iodoform in Methanol : This study explores the formation and fate of iso-CHI2-I photoproduct upon UV excitation of iodoform in different solvents. It reveals that iso-CHI2-I is a major photochemical product and discusses its stability and reaction pathways (El-Khoury et al., 2009).
Theoretical Studies of Heterofullerenes C68X2 : This paper investigates the molecular structures of energetically favored isomers of C68X2 using semiempirical methods. The study provides insights into the static properties and regioselectivity of these isomers (Chen et al., 1999).
Extended CNDO/2 Studies of the Isoelectronic Series AM(CO)3 : The electronic structure of isoelectronic AM(CO)3 is investigated in this study. It offers a deeper understanding of bond strengths and reactivity in such complexes (Fitzpatrick et al., 1977).
Halogen Shuffling in Pyridines : This research focuses on the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, leading to various iodo derivatives. It provides insights into the reactivity and transformation of halogenated compounds (Mongin et al., 1998).
Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols : This paper presents the synthesis of 3-iodo and 6-iodo isomers of 8-quinolinols and evaluates their antifungal activities. It highlights the bioactive potential of iodine-containing compounds (Gershon et al., 2002).
Mechanism of cis/trans Equilibration of Alkenes via Iodine Catalysis : This study uses computational chemistry to explore the catalyzed isomerization mechanism of alkenes. It discusses the formation of iodo intermediates and their stability (Hepperle et al., 2005).
Polynuclear Isocyanide Complexes of Rhenium : The synthesis and characterization of polynuclear isocyanide iodo complexes are detailed in this research. It contributes to the understanding of complex formation and properties in coordination chemistry (Romiti et al., 1977).
Iodine Oxidative Addition to Isomeric Platinum(II) Phosphine Complexes : This paper explores the reaction between cis and trans isomers of platinum(II) complexes with iodine. It provides insights into the kinetics and mechanisms of oxidative addition reactions in organometallic chemistry (Yahav et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the AM694 3-iodo isomer are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
AM694 3-iodo isomer is a potent synthetic cannabinoid . It interacts with its targets, the CB1 and CB2 receptors, by binding to them . The Ki values, which represent the binding affinity of the compound for these receptors, are 0.08 nM for the CB1 receptor and 1.44 nM for the CB2 receptor .
Biochemical Pathways
It is known that cannabinoids typically affect the release of various neurotransmitters, thereby influencing neuronal activity .
Pharmacokinetics
Its solubility in various solvents has been determined: dmf: 20 mg/ml, dmso: 20 mg/ml, ethanol: 10 mg/ml, pbs (ph 72): 05 mg/ml . These solubility properties may influence its bioavailability.
Result of Action
Given its potent binding affinity for the cb1 and cb2 receptors, it is likely to have significant effects on the physiological processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the AM694 3-iodo isomer . For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s efficacy and action may be influenced by the physiological environment in which it is administered, including the presence of other compounds, the pH, and the temperature .
properties
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGCUFVLWGTKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017331 |
Source
|
Record name | AM694 3-iodo isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AM694 3-iodo isomer | |
CAS RN |
1427325-91-4 |
Source
|
Record name | AM694 3-iodo isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.